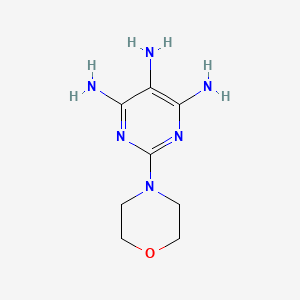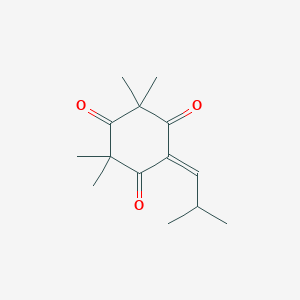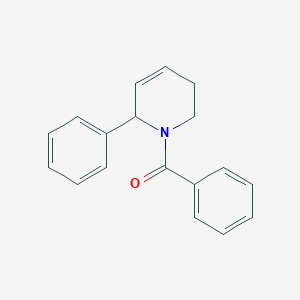
N-Methyl-D-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-alanyl-L-alanine is a synthetic dipeptide composed of N-methyl-D-alanine and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-alanyl-L-alanine typically involves the following steps:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
N-Methylation by Alkylation: This method involves the alkylation of an amino acid with a methylating agent.
Reductive Ring Opening of 5-Oxazolidinones: This method involves the reduction of 5-oxazolidinones with a triethylsilane/trifluoroacetic acid (TFA) mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Methyl-D-alanyl-L-alanine has several scientific research applications:
Chemistry: It is used in the synthesis of peptide analogues and as a building block for more complex molecules.
Biology: It is used in studies of amino acid transport mechanisms and protein synthesis.
Industry: It is used in the production of various chemical products and as a reagent in synthetic chemistry.
Mechanism of Action
The mechanism of action of N-Methyl-D-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor in enzymatic reactions, affecting processes such as protein synthesis and amino acid transport . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-alanine: A similar compound with a single methyl group attached to the nitrogen atom.
L-Alanine: A non-methylated version of the compound.
N-Methyl-D-aspartic Acid: Another N-methylated amino acid with different structural properties.
Uniqueness
N-Methyl-D-alanyl-L-alanine is unique due to its dipeptide structure, which combines the properties of both N-methyl-D-alanine and L-alanine. This combination allows for unique interactions and applications that are not possible with the individual amino acids alone .
Properties
CAS No. |
61370-51-2 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChI Key |
BNOGWBQUPQZAPG-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)



![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)



